molecular formula C7H5FN2O B13106620 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B13106620
M. Wt: 152.13 g/mol
InChI Key: FIDWWVSLEOCENQ-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 3-position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

The synthesis of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsSubsequent cyclization reactions, often involving palladium-catalyzed cross-coupling reactions, lead to the formation of the desired heterocyclic structure .

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized derivatives of the original compound.

Scientific Research Applications

3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its stability and binding affinity in biological systems.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H5FN2O/c8-5-6-4(10-7(5)11)2-1-3-9-6/h1-3,5H,(H,10,11)

InChI Key

FIDWWVSLEOCENQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C(=O)N2)F)N=C1

Origin of Product

United States

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